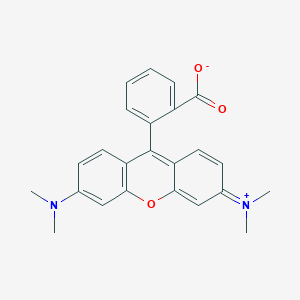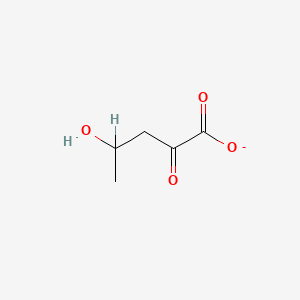
4-Hydroxy-2-oxopentanoate
説明
4-hydroxy-2-oxopentanoate is a 2-oxo monocarboxylic acid corresponding to the conjugate base of 4-hydroxy-2-oxopentanoic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an oxo monocarboxylic acid anion. It is a conjugate base of a 4-hydroxy-2-oxopentanoic acid.
科学的研究の応用
Crystal Structure and Molecular Interactions
- 4-Hydroxy-2-oxopentanoate, also known as levulinic acid, exhibits a planar structure. In crystals, these molecules form hydrogen bonds, creating chains that are significant in understanding their interactions at the molecular level (Hachuła et al., 2013).
Enzymatic Reactions and Stereoselectivity
- The enzyme BphI catalyzes carbon-carbon bond formation involving 4-hydroxy-2-oxopentanoate, leading to the creation of specific stereogenic centers. Alterations in the enzyme’s active site can shift its stereoselectivity, indicating its potential for synthesizing chiral 4-hydroxy-2-oxoacid skeletons, useful in organic reactions (Baker & Seah, 2012).
Biochemical Pathways and Metabolism
- 4-Hydroxy-2-oxopentanoate is involved in various metabolic pathways, including the synthesis of polyhydroxyalkanoates (PHAs), which are used in tissue engineering and medical devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Synthesis and Chemical Transformations
- The molecule serves as a scaffold in synthetic chemistry, enabling a range of chemical transformations. This versatility is exploited in the synthesis of complex molecules, illustrating its importance in organic chemistry (Roche & Aitken, 2010).
Catalysis and Chemical Production
- 4-Hydroxy-2-oxopentanoate plays a role in the catalytic production of α-hydroxy acids, which have applications in solvents and biodegradable plastics. Its involvement in new biomass-related routes points to its potential in sustainable chemistry (Dusselier et al., 2013).
Pharmaceutical and Medical Research
- In medical research, derivatives of 4-hydroxy-2-oxopentanoate have been evaluated for cytotoxicity against various cancer cells and bacterial strains, demonstrating its relevance in the development of new therapeutic agents (Yuan et al., 2012).
特性
製品名 |
4-Hydroxy-2-oxopentanoate |
|---|---|
分子式 |
C5H7O4- |
分子量 |
131.11 g/mol |
IUPAC名 |
4-hydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1 |
InChIキー |
HFKQINMYQUXOCH-UHFFFAOYSA-M |
SMILES |
CC(CC(=O)C(=O)[O-])O |
正規SMILES |
CC(CC(=O)C(=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

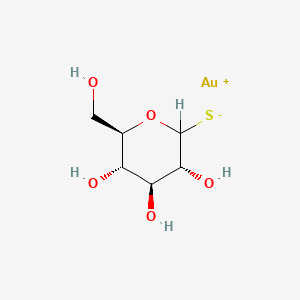
![4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid](/img/structure/B1241727.png)
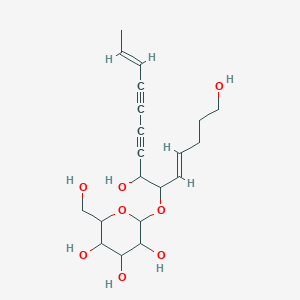
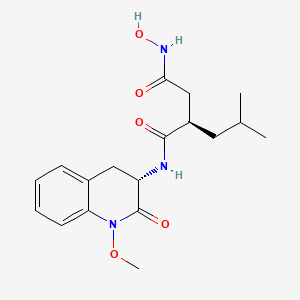

![[4-[(2R)-7-(2,2-Dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1241735.png)
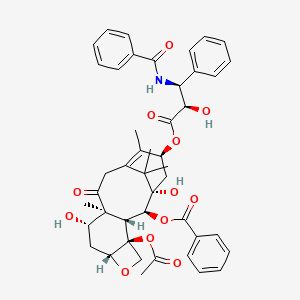
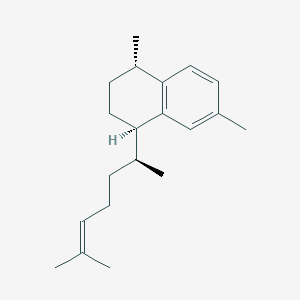

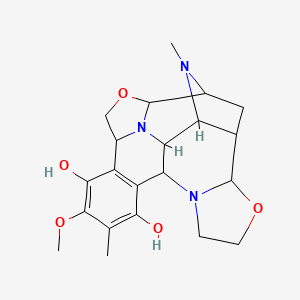
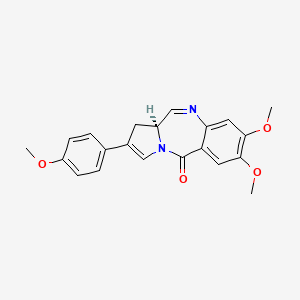
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
